

Cloperastine Fendizoate H1 receptor antagonist

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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

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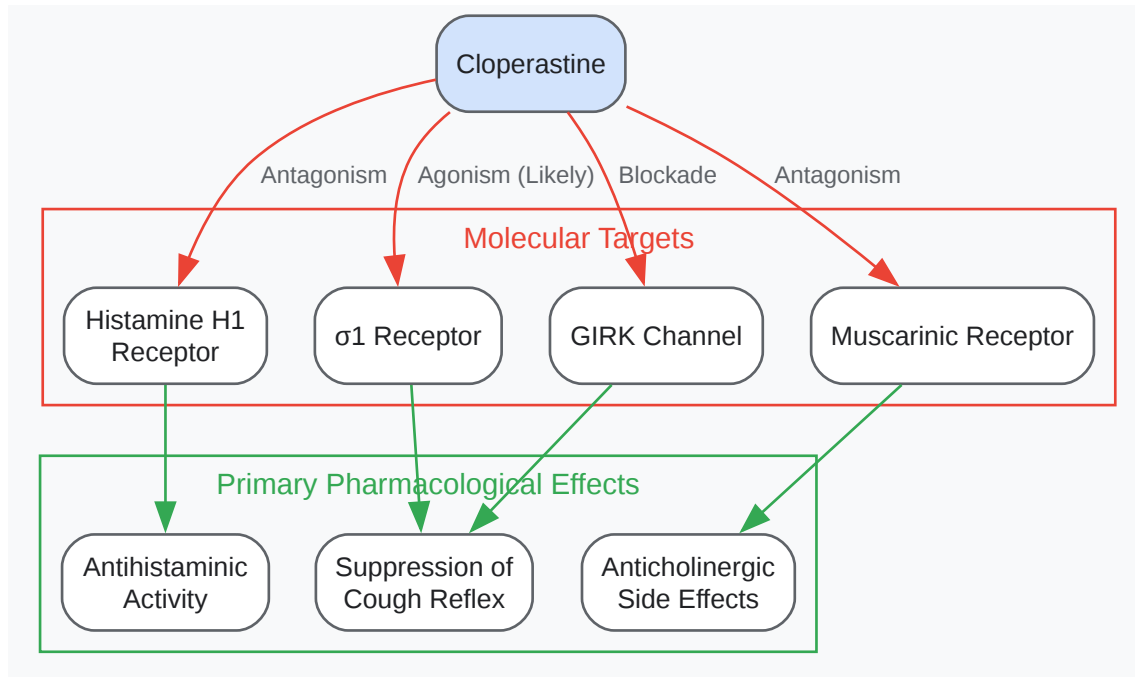
Molecular Pharmacology & Mechanism of Action

Cloperastine is an antitussive agent with multiple biological activities. While its precise mechanism is not fully elucidated, research indicates it functions as a multi-target ligand rather than a selective H1 antagonist [1] [2].

Table 1: Key Pharmacological Targets and Affinities of Cloperastine

Pharmacological Target	Type of Interaction / Potency	Biological Consequence / Proposed Role
Histamine H1 Receptor	High-affinity ligand ($K_i = 3.8$ nM) [1]	Antihistaminic activity; contributes to side effects like sedation [1].
$\sigma 1$ Receptor	High-affinity ligand ($K_i = 20$ nM), likely agonist [1]	Potentially involved in the antitussive efficacy; exact role requires further investigation [1].
GIRK Channels	Potent blocker [1]	Likely a primary mechanism for cough suppression; also investigated for potential antidepressant effects [1] [3].
Muscarinic Receptors	Anticholinergic activity [1]	Contributes to side effects [1].

The following diagram illustrates the multi-target mechanism of action of Cloperastine and its downstream effects:



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Multi-Target Mechanism of Cloperastine Action

Pharmacokinetics (PK) and Bioequivalence

Recent clinical data provide detailed PK parameters for Cloperastine Hydrochloride, which are essential for formulation development.

Table 2: Pharmacokinetic Parameters of Cloperastine (10 mg single oral dose) [3]

Parameter	Fasting Condition (Mean)	Postprandial Condition (Mean)	Notes
T_{max} (h)	1.5 - 4.0 (Sample collection range)	1.5 - 4.0 (Sample collection range)	Rapid absorption; food has no significant effect [3].

Parameter	Fasting Condition (Mean)	Postprandial Condition (Mean)	Notes
C_{\max}	Reported in study	Reported in study	Bioequivalence (80-125% range) confirmed between test/reference tablets [3].
AUC_{0-72h} (h·ng/mL)	81.0 ± 46.9 ($AUC_{0-\infty}$)	81.0 ± 46.9 ($AUC_{0-\infty}$)	Bioequivalence confirmed between test/reference tablets [3].
$t_{1/2}$ (h)	23.0 ± 7.7	23.0 ± 7.7	Relatively long terminal half-life [3].
Primary Metabolism	Hepatic (Cytochrome P450: CYP2D6 major, CYP3A4, CYP2C19) [4]		
Elimination	Renal and biliary within 24 hours [3]		

Experimental Protocols for R&D

For researchers aiming to study Cloperastine or design new derivatives, here are key methodologies from recent investigations.

Molecular Docking with H1 Receptor

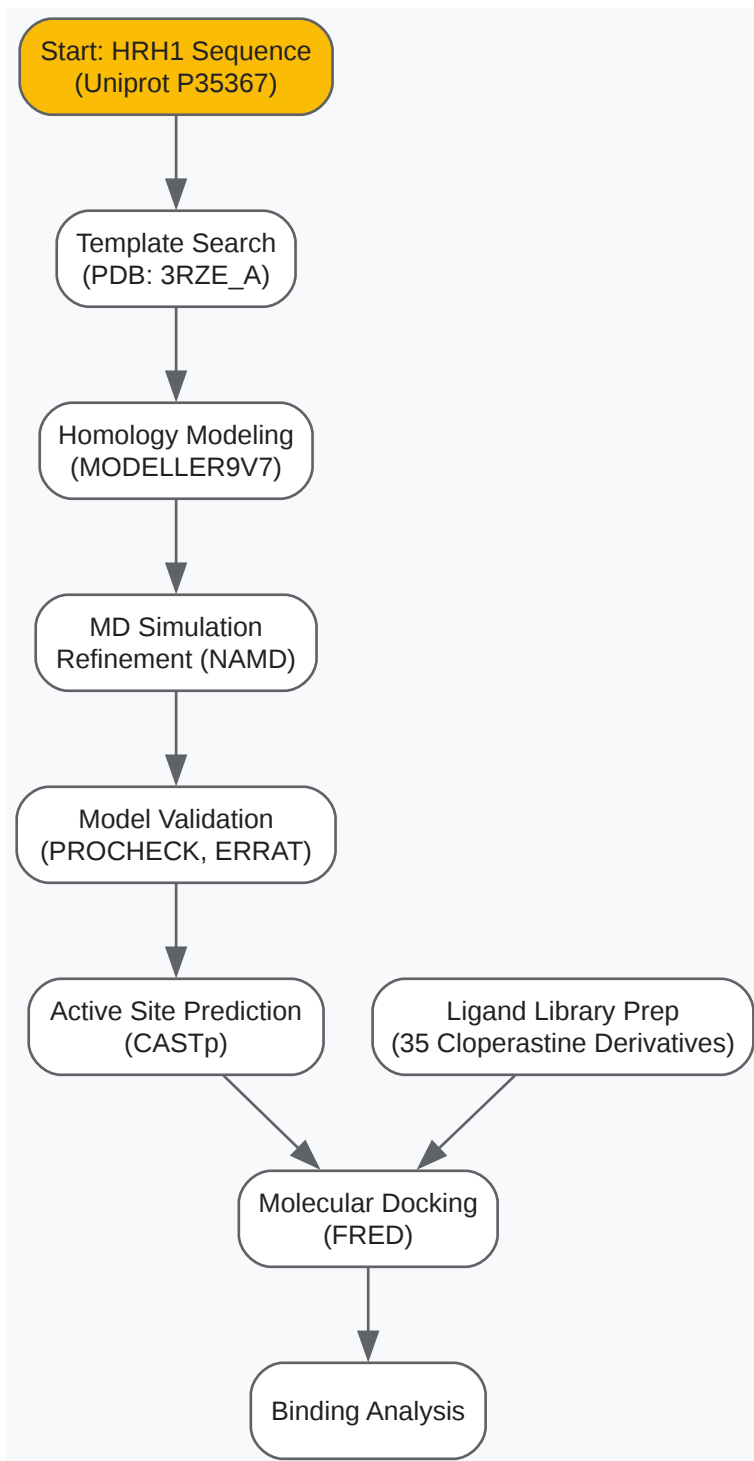
This protocol is based on a study that designed and docked cloperastine derivatives to a homology model of the human H1 receptor [5].

- **Objective:** To predict the binding conformation and affinity of cloperastine and its analogues to the histamine H1 receptor.
- **Receptor Modeling:**
 - **Template:** The 3D structure of the human H1 receptor (HRH1, Uniprot_KB: P35367) was built via **homology modeling** using MODELLER9V7 software. The crystal structure of the histamine

H1 receptor in complex with the lysozyme chimera of *Escherichia virus* T4 (PDB ID: **3RZE_A**) was used as the template [5].

- **Refinement & Validation:** The model was stabilized using **Molecular Dynamics (MD) simulations** (e.g., with NAMD 2.8 and CHARMM27 force field). The final model's stereochemical quality was validated using **PROCHECK** (Ramachandran plot) and its environment profile was checked with **ERRAT** [5].
- **Ligand Preparation:**
 - A library of 35 derivatives was designed from cloperastine as the core structure. The derivatives were screened for drug-like properties using tools like **Molinspiration** [5].
- **Active Site Prediction & Docking:**
 - The binding site was identified using the **CASTp** server and structural comparison. Key residues for binding included **MET183, THR184, and ILE187** [5].
 - Docking was performed using **FRED (OpenEye)**. The derivative **1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine** showed superior docking results compared to the parent cloperastine [5].

The workflow for this computational study is summarized below:



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Computational Workflow for HRH1 Docking Study

Bioanalytical Method for PK Studies

A robust LC-MS/MS method is critical for quantifying cloperastine in biological samples, as used in a recent bioequivalence study [3].

- **Objective:** To determine the concentration of cloperastine in human plasma.
- **Sample Preparation:** Involves protein precipitation or other appropriate extraction techniques for plasma samples [3].
- **LC-MS/MS Analysis:**
 - **Chromatography:** Utilizes reverse-phase liquid chromatography for separation.
 - **Detection:** Tandem mass spectrometry with Electrospray Ionization (ESI) in positive ion mode for high sensitivity and selectivity.
 - **Validation:** The method was fully validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines [3].

Safety and Tolerability Profile

Cloperastine is generally well-tolerated, but it carries a side effect profile consistent with its pharmacological actions.

- **Common Adverse Events:** The most frequently reported side effects are **drowsiness (sedation)** and **dizziness** [1] [6]. Gastrointestinal discomfort (nausea, vomiting), dry mouth, and headache have also been reported [6].
- **Cardiac Safety:** Unlike some withdrawn antihistamines (e.g., terfenadine, astemizole), cloperastine is not associated with QTc prolongation or serious cardiac adverse events in clinical studies at therapeutic doses [3] [7]. One source mentions rare cases of palpitations, but this is not a common finding [6].
- **Clinical Evidence:** A recent bioequivalence study with 60 healthy subjects concluded that a single 10 mg dose of cloperastine was safe and well-tolerated, with **no serious adverse events (SAEs)** reported [3].

Future Research and Development Directions

Current research suggests several promising avenues for further investigation of cloperastine:

- **Repurposing for CNS Disorders:** The potent GIRK channel blocking and σ_1 receptor agonist activities indicate potential for antidepressant and anxiolytic applications, which have been observed in preclinical models [1] [3].

- **Oncology Applications:** Emerging *in vitro* data shows that cloperastine can significantly inhibit the proliferation of oesophageal cancer cells by inhibiting mitochondrial oxidative phosphorylation, warranting further study [3].
- **Novel Derivative Development:** The molecular docking study suggests that structural modifications of cloperastine can yield new chemical entities with potentially higher affinity for the H1 receptor and improved properties [5].

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